molecular formula C9H6ClNO2 B1590658 4-Chloro-1H-indole-3-carboxylic acid CAS No. 23872-36-8

4-Chloro-1H-indole-3-carboxylic acid

Cat. No. B1590658
CAS RN: 23872-36-8
M. Wt: 195.6 g/mol
InChI Key: DRKHLIJRUYVIOY-UHFFFAOYSA-N
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Description

“4-Chloro-1H-indole-3-carboxylic acid” is a chemical compound that is a member of the class of compounds known as auxins . It is a chlorinated analogue of the more common indole-3-acetic acid (IAA) auxin . It is found in the seeds of a variety of plants, particularly legumes such as peas and broad beans .


Synthesis Analysis

The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse . A novel series of peptide-heterocycle hybrids consisting of an indole-3-carboxylic acid constituent conjugated with short dipeptide motifs was designed and synthesized by using the solid phase peptide synthesis methodology .


Molecular Structure Analysis

The molecular structure of “4-Chloro-1H-indole-3-carboxylic acid” is represented by the formula: C9H6ClNO2 . The InChI representation of the molecule is: InChI=1S/C9H6ClNO2/c10-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H .


Chemical Reactions Analysis

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .

Scientific Research Applications

Cancer Treatment

4-Chloro-1H-indole-3-carboxylic acid: is a significant compound in the synthesis of indole derivatives, which are prevalent in many natural products and drugs. These derivatives have been increasingly recognized for their potential in treating cancer cells. They exhibit various biologically vital properties, including the ability to interfere with cancer cell proliferation and induce apoptosis .

Antimicrobial Activity

The structural framework of indole derivatives, including those derived from 4-Chloro-1H-indole-3-carboxylic acid, has been explored for antimicrobial properties. Research indicates that these compounds can be effective against a range of microbes, offering a pathway for the development of new antibiotics .

Neurological Disorders

Indole compounds have shown promise in the treatment of various neurological disorders. The derivatives of 4-Chloro-1H-indole-3-carboxylic acid may be used to synthesize molecules that can interact with neural pathways, potentially offering therapeutic benefits for conditions such as Alzheimer’s disease .

Plant Growth Regulation

Indole derivatives play a crucial role in plant biology, acting as growth regulators. They can stimulate root and fruit formation and activate the plant’s immune system against harmful biotic and abiotic factors. This makes 4-Chloro-1H-indole-3-carboxylic acid valuable for agricultural applications, where it can enhance crop growth and disease resistance .

Drug Discovery and Development

The indole ring system is a significant structure in drug discovery, functioning as a scaffold for various receptors. Compounds synthesized from 4-Chloro-1H-indole-3-carboxylic acid can be used to create molecules that target specific receptors, aiding in the development of new medications .

Inhibitors of Cellular Pathways

Research has utilized 4-Chloro-1H-indole-3-carboxylic acid as a reactant for the preparation of inhibitors that can disrupt cellular pathways, such as the Hedgehog signaling pathway. This pathway is crucial for cell differentiation and proliferation, and its inhibition can be a strategy for treating cancers .

Anti-inflammatory Agents

The derivatives of 4-Chloro-1H-indole-3-carboxylic acid have been studied for their anti-inflammatory properties. By modulating inflammatory pathways, these compounds could serve as the basis for new anti-inflammatory drugs .

Receptor Tyrosine Kinase Inhibition

Indole-based compounds are being investigated for their ability to inhibit receptor tyrosine kinases, which are enzymes that play a key role in the signaling pathways of cells. Inhibitors developed from 4-Chloro-1H-indole-3-carboxylic acid could be used to treat various diseases, including cancer .

Mechanism of Action

Indole compounds with their unique properties of mimicking peptide structures and reversible binding to enzymes are of great exploitative value in the regulation of plant growth . They stimulate root and fruit formation and activate the plant’s immune system against biotic and abiotic factors harmful to the plant .

Future Directions

The future directions of research on “4-Chloro-1H-indole-3-carboxylic acid” could include further exploration of its potential as a plant growth regulator and immune inducer . Additionally, its role in the treatment of various diseases could be investigated .

properties

IUPAC Name

4-chloro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKHLIJRUYVIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553667
Record name 4-Chloro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1H-indole-3-carboxylic acid

CAS RN

23872-36-8
Record name 4-Chloro-1H-indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23872-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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